molecular formula C24H20ClN3O2 B2524985 2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 903329-24-8

2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2524985
CAS No.: 903329-24-8
M. Wt: 417.89
InChI Key: RBOJCRRMQKSIAJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound, through various derivatives, has shown significant promise in antimicrobial studies. For instance, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlighted compounds with good activity against standard drugs, indicating their potential in addressing microbial infections (Patel & Shaikh, 2011). Additionally, a study on pyrazolyl quinazolin-4(3H) ones revealed promising antibacterial and antifungal results, underscoring the compound's versatility in combating various pathogens (Patel & Barat, 2010).

Analgesic and Anti-inflammatory Properties

Investigations into quinazolinyl acetamides have uncovered their analgesic and anti-inflammatory potential. A notable study synthesized novel acetamides and assessed their activities, revealing that some derivatives significantly surpassed the standard diclofenac sodium in potency, offering a new avenue for pain and inflammation management (Alagarsamy et al., 2015).

Antimalarial Activity

The compound's framework has been adapted in the synthesis of derivatives aimed at antimalarial applications. A study demonstrated the preparation of quinoline derivatives and their quantitative structure-activity relationships, highlighting the potential of these derivatives in treating malaria, especially against resistant strains (Werbel et al., 1986).

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction of quinazolinone analogs with biological targets. One study focused on the synthesis, anti-microbial, and molecular docking studies of 2,3-disubstituted quinazolinone analogs, which provided insights into their binding affinities and mechanism of action against bacterial proteins, further supporting their therapeutic potential (Rajasekaran & Rao, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Mode of Action

Compounds that target the pi3k/akt/mtor pathway typically work by inhibiting the pathway, thereby reducing cell proliferation and promoting apoptosis .

Biochemical Pathways

The compound likely affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to reduced tumor growth and increased cell death.

Result of Action

The result of the compound’s action would likely be a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells . This is due to the compound’s potential inhibition of the PI3K/Akt/mTOR pathway.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-13-19(28-16(2)26-22-6-4-3-5-20(22)24(28)30)11-12-21(15)27-23(29)14-17-7-9-18(25)10-8-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOJCRRMQKSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.